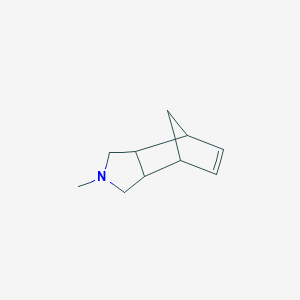
2-Methyl-2,3,3a,4,7,7a-hexahydro-1h-4,7-methanoisoindole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2,3,3a,4,7,7a-hexahydro-1h-4,7-methanoisoindole is a heterocyclic compound with a unique structure that includes a fused bicyclic system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2,3,3a,4,7,7a-hexahydro-1h-4,7-methanoisoindole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable diene with a dienophile in a Diels-Alder reaction, followed by hydrogenation to yield the desired product. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization and hydrogenation steps.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions followed by catalytic hydrogenation. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-2,3,3a,4,7,7a-hexahydro-1h-4,7-methanoisoindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can further saturate the bicyclic system.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is often used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and alcohols are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or alcohols, while substitution reactions can introduce a wide range of functional groups.
Aplicaciones Científicas De Investigación
2-Methyl-2,3,3a,4,7,7a-hexahydro-1h-4,7-methanoisoindole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism by which 2-Methyl-2,3,3a,4,7,7a-hexahydro-1h-4,7-methanoisoindole exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed biological activities. The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in critical cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2,3,3a,4,7,7a-Hexahydro-1H-isoindole
- 1H-3a,7-Methanoazulene
- Cedr-8-en-15-ol
Uniqueness
2-Methyl-2,3,3a,4,7,7a-hexahydro-1h-4,7-methanoisoindole is unique due to its specific methyl substitution and fused bicyclic structure
Propiedades
Número CAS |
6319-14-8 |
|---|---|
Fórmula molecular |
C10H15N |
Peso molecular |
149.23 g/mol |
Nombre IUPAC |
4-methyl-4-azatricyclo[5.2.1.02,6]dec-8-ene |
InChI |
InChI=1S/C10H15N/c1-11-5-9-7-2-3-8(4-7)10(9)6-11/h2-3,7-10H,4-6H2,1H3 |
Clave InChI |
OAVLLIKEQACSRY-UHFFFAOYSA-N |
SMILES canónico |
CN1CC2C3CC(C2C1)C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


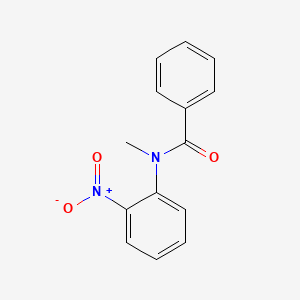
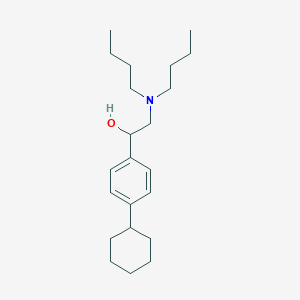
![(3E)-3-[(4-aminophenyl)methylidene]oxolan-2-one](/img/structure/B14735775.png)


![endo-2-Cyanobicyclo[2.2.1]heptane](/img/structure/B14735785.png)
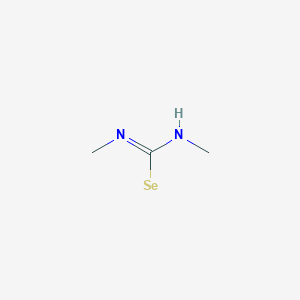
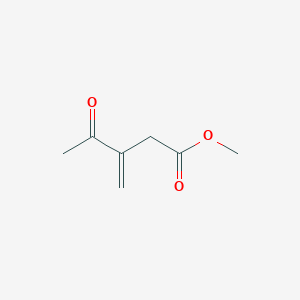
![Methyl bicyclo[2.2.1]hepta-2,5-diene-7-carboxylate](/img/structure/B14735802.png)
![4-(Propan-2-yl)-3,4-dihydro[1,1'-biphenyl]-4-amine](/img/structure/B14735811.png)

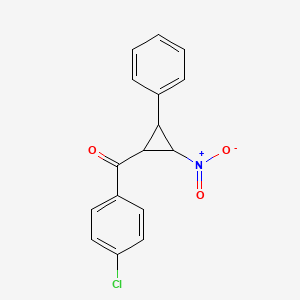
![Methyl 9-[4-(1-hydroxyethyl)-1-methylcyclohexa-2,4-dien-1-yl]nonanoate](/img/structure/B14735827.png)

